molecular formula C21H18FN3OS B5237262 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No. B5237262
M. Wt: 379.5 g/mol
InChI Key: LVPOUATZEZEVNL-UHFFFAOYSA-N
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Description

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide, also known as FIT-039, is a synthetic compound that has been widely studied for its potential pharmacological properties. This compound belongs to the thiazole class of compounds and has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Mechanism of Action

The mechanism of action of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of the JAK/STAT pathway, which is involved in the regulation of immune responses. Additionally, this compound has been shown to inhibit the activity of the PI3K/Akt pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-viral effects, this compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has also been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is that it has been shown to have a broad range of pharmacological properties, making it a potentially useful compound for the treatment of a variety of diseases. Additionally, this compound has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in humans. However, one limitation of this compound is that its mechanism of action is not fully understood, making it difficult to predict its potential side effects or interactions with other drugs.

Future Directions

There are several future directions for the study of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide. One area of interest is the development of more potent and selective analogs of this compound that may have improved pharmacological properties. Another area of interest is the study of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects and interactions with other drugs.

Synthesis Methods

The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide involves a multi-step process that starts with the reaction of 2-fluoroaniline with potassium thiocyanate to produce 2-fluorophenylthiourea. This intermediate is then reacted with α-bromoacetophenone to produce 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetophenone. Finally, this compound is reacted with 2-(1H-indol-3-yl)ethylamine to produce this compound.

Scientific Research Applications

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide has been studied extensively for its potential pharmacological properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-viral effects against a range of viruses, including influenza A virus and hepatitis C virus.

properties

IUPAC Name

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3OS/c22-18-7-3-1-6-17(18)21-25-15(13-27-21)11-20(26)23-10-9-14-12-24-19-8-4-2-5-16(14)19/h1-8,12-13,24H,9-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPOUATZEZEVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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